Product packaging for Isoamoenylin(Cat. No.:CAS No. 39499-95-1)

Isoamoenylin

Cat. No.: B1226941
CAS No.: 39499-95-1
M. Wt: 288.34 g/mol
InChI Key: WYMYMRJMKNLHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoamoenylin is a specialized organic compound provided as a high-purity standard for research applications. It is primarily of interest in natural product chemistry for the study of structural analogs found in microbial metabolites. In pharmacological research, it serves as a key intermediate for exploring biosynthetic pathways and evaluating in vitro activity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All information is provided for research reference. Researchers should consult relevant scientific literature for specific application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O4 B1226941 Isoamoenylin CAS No. 39499-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39499-95-1

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol

InChI

InChI=1S/C17H20O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h6-11,18H,4-5H2,1-3H3

InChI Key

WYMYMRJMKNLHSF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O

Other CAS No.

39499-95-1

Synonyms

isoamoenylin

Origin of Product

United States

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources of Isoamoenylin: Emphasis on Dendrobium Species

This compound has been primarily isolated from orchids belonging to the genus Dendrobium. nih.govijrap.net This large genus comprises over 1,800 species and is known for its significant medicinal and ornamental value, containing a rich array of secondary metabolites, including alkaloids, phenanthrenes, and bibenzyls. ijrap.netmdpi.comwikipedia.org

The presence of this compound has been specifically documented in a few Dendrobium species. It was first reported as a new natural product following its isolation from the orchid Dendrobium amoenum. researchgate.nettandfonline.com Further research has identified it in Dendrobium amoenum var. denneanum and Dendrobium fimbriatum. researchgate.netchfcau.org.inresearchgate.net

The chemical investigation of these orchids reveals a notable chemodiversity, with this compound often co-occurring with structurally related bibenzyl derivatives. For instance, the reinvestigation of Dendrobium amoenum that led to the isolation of this compound also yielded its structural analogue, amoenylin (4-hydroxy-3,4′,5-trimethoxybibenzyl), and other known compounds like moscatilin (4,4′-dihydroxy-3,3′,5-trimethoxybibenzyl). researchgate.net Similarly, phytochemical studies of Dendrobium fimbriatum have identified this compound alongside other stilbenoids such as amoenylin, moscatilin, and batatasin-III. researchgate.net This co-existence of similar chemical scaffolds highlights the biosynthetic diversity within the Dendrobium genus.

Table 1: Documented Botanical Sources and Co-occurring Bibenzyls of this compound

Botanical SourceFamilyCo-occurring CompoundsReference(s)
Dendrobium amoenumOrchidaceaeAmoenylin, Moscatilin researchgate.nettandfonline.comchfcau.org.in
Dendrobium amoenum var. denneanumOrchidaceaeNot specified researchgate.netchfcau.org.in
Dendrobium fimbriatumOrchidaceaeAmoenylin, Moscatilin, Batatasin-III researchgate.net

The genus Dendrobium exhibits a vast geographical range, with species distributed across diverse habitats in south, east, and southeast Asia, including China, India, the Philippines, Australia, New Guinea, and the Pacific Islands. wikipedia.orgacademicjournals.org They are adaptable to various ecosystems, from high-altitude Himalayan mountains to lowland tropical forests. wikipedia.org

Dendrobium amoenum , a primary source of this compound, is found in the Himalayan regions.

Dendrobium fimbriatum is native to Southeast Asia, occurring at altitudes between 500 and 1500 meters. researchgate.net

In China alone, there are approximately 74 species and two varieties of Dendrobium, many of which are used in traditional medicine and are distributed across subtropical and warm temperate zones. researchgate.netnih.gov

Studies on the Chotanagpur Plateau in India have documented 11 species of Dendrobium, indicating the genus's significant presence in the region's Sal-dominated forests. ntu.edu.tw

The distribution of these this compound-containing species is governed by specific ecological factors. As epiphytes or lithophytes, their growth is tied to the presence of host trees or rocky surfaces, and they thrive in regions with high rainfall and without significant dry seasons. ntu.edu.twpakbs.org The fragmented distribution of some species, such as Dendrobium officinale, across moderately damp mountain habitats, suggests that specific microclimates are crucial for their propagation. nih.gov

Advanced Isolation and Purification Techniques for Natural this compound

The isolation of pure this compound from complex plant matrices requires a multi-step process involving extraction, fractionation, and purification. nih.gov The general workflow is designed to separate the target compound from a multitude of other phytochemicals present in the plant extract based on differing physicochemical properties like polarity, solubility, and size. nih.govvbspu.ac.in

Chromatography is a cornerstone technique for the purification of natural products. hilarispublisher.comrroij.com

Column Chromatography (CC) : This is a fundamental preparative technique used for the initial separation of compounds from a crude extract. hilarispublisher.com The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent gradient (mobile phase) is used to elute the compounds. hilarispublisher.com Fractions are collected sequentially, and those containing the compound of interest are pooled for further purification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful, high-resolution technique used for both analytical and preparative-scale purification. nih.gov Preparative HPLC (prep-HPLC) is widely employed for the final purification of natural products like this compound due to its high selectivity and reproducibility. mdpi.com It operates under high pressure, allowing for the use of smaller stationary phase particles, which results in superior separation efficiency compared to standard column chromatography. halocolumns.com

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method often used to monitor the progress of separation in column chromatography and to determine the purity of isolated fractions. nih.govnih.gov

The initial step in isolating this compound is the extraction of metabolites from the plant material. rroij.com

Solvent Extraction : This process involves using solvents to dissolve the target compounds from the raw plant material (e.g., roots or stems of Dendrobium). academicjournals.orgrroij.com The choice of solvent is critical and is based on the polarity of the target compound. A range of solvents, from nonpolar (e.g., n-hexane) to polar (e.g., ethanol (B145695), methanol (B129727), water), are often used sequentially to create crude extracts. vbspu.ac.innih.gov For bibenzyls like this compound, solvents of intermediate to high polarity such as ethanol or methanol are typically effective.

Fractionation : The crude extract is a complex mixture. Fractionation, or liquid-liquid partitioning, is employed to separate the components into groups based on their solubility in different immiscible solvents. This reduces the complexity of the mixture before it is subjected to chromatographic separation. vbspu.ac.in

While traditional methods are effective, several modern techniques have been developed to improve the efficiency, speed, and sustainability of natural product isolation. rroij.comnih.gov

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent. hilarispublisher.com It produces extracts with high purity and minimal residual solvent. hilarispublisher.com

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) : These methods use microwave or ultrasonic energy to accelerate the extraction process, leading to higher yields in shorter times with reduced solvent consumption compared to conventional methods. nih.govrroij.com

Hyphenated Techniques : Advanced analytical approaches combine separation techniques with spectroscopic detection for rapid analysis. encyclopedia.pub A system like HPLC-PDA-MS-SPE-NMR couples high-performance liquid chromatography with photodiode array detection, mass spectrometry, solid-phase extraction, and nuclear magnetic resonance, allowing for the direct structural identification of compounds in minute quantities from crude extracts. encyclopedia.pub

Table 2: Overview of Isolation and Purification Techniques for Natural Products like this compound

Technique CategoryMethodPrincipleApplication in IsolationReference(s)
Extraction Solvent Extraction (Maceration, Soxhlet)Dissolving solutes from plant material using a selected solvent.Initial recovery of crude extract from Dendrobium biomass. vbspu.ac.inrroij.com
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Efficient and rapid extraction with reduced solvent use. nih.govrroij.com
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as a highly selective solvent."Green" extraction method yielding high-purity extracts. hilarispublisher.comnih.gov
Purification Column Chromatography (CC)Differential adsorption of compounds onto a solid stationary phase.Initial fractionation and purification of the crude extract. nih.govhilarispublisher.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a mobile and stationary phase under high pressure.Final purification of this compound to a high degree of purity. nih.govmdpi.com
Analysis & Monitoring Thin-Layer Chromatography (TLC)Separation on a thin adsorbent layer, used for monitoring fractions.Quick assessment of fraction purity and guiding the purification process. nih.govnih.gov

Biosynthetic Pathways and Metabolic Studies of Isoamoenylin

Proposed Biosynthetic Route of Isoamoenylin within Plants

The biosynthesis of this compound, a bibenzyl compound, is understood to originate from the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. nih.govfrontiersin.org Bibenzyls are synthesized through a branch point from the core phenylpropanoid pathway in a multi-step enzymatic sequence. nih.gov This pathway provides the necessary molecular precursors for the formation of the characteristic C6-C2-C6 structure of bibenzyls, which consists of two aromatic rings joined by an ethane (B1197151) bridge. nih.gov Studies in orchids and other plants suggest a reaction sequence for bibenzyl synthesis that is analogous to the mechanisms used for producing flavonoids and stilbenes. nih.gov

The biosynthesis of the bibenzyl scaffold, the core structure of this compound, begins with precursors derived from the phenylpropanoid pathway. The initial substrate is the amino acid L-Phenylalanine. mdpi.com A series of enzymatic transformations convert this precursor into the final bibenzyl structure.

The proposed sequence involves:

Formation of Hydroxycinnamic Acids: The pathway initiates with the conversion of L-Phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . mdpi.com Subsequently, trans-cinnamate 4-monooxygenase (C4H) catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid or its isomer, m-coumaric acid. mdpi.com

Activation to CoA Esters: The resulting hydroxycinnamic acid is then esterified to a coenzyme A (CoA) molecule. This activation step is carried out by a 4-coumarate-CoA ligase (4CL) . nih.gov

Reduction of the Side Chain: Unlike the synthesis of stilbenes where the cinnamoyl-CoA ester is used directly, bibenzyl synthesis requires a reduction step. The double bond in the side chain of the hydroxycinnamoyl-CoA ester is reduced by double-bond reductases (DBRs) to form a dihydro-hydroxycinnamoyl-CoA derivative. nih.gov

Condensation and Cyclization: The final step is the formation of the bibenzyl backbone. This is accomplished by a type III polyketide synthase known as bibenzyl synthase (BBS) . nih.govnih.gov This enzyme catalyzes the condensation of one molecule of a dihydro-hydroxycinnamoyl-CoA derivative (the "starter molecule") with three molecules of malonyl-CoA. nih.govmdpi.com This process results in a linear tetraketide intermediate that undergoes cyclization and aromatization to form the bibenzyl scaffold, such as dihydroresveratrol (B186802). nih.govnih.gov Specific modifications like methylation, characteristic of this compound, would occur subsequently through the action of other enzymes like methyltransferases.

Table 1: Key Precursors and Enzymes in Bibenzyl Biosynthesis

Precursor/Substrate Enzyme Product
L-Phenylalanine Phenylalanine ammonia-lyase (PAL) Cinnamic acid
Cinnamic acid trans-cinnamate 4-monooxygenase (C4H) p-coumaric acid / m-coumaric acid
Hydroxycinnamic acid 4-coumarate-CoA ligase (4CL) Hydroxycinnamoyl-CoA
Hydroxycinnamoyl-CoA Double-bond reductase (DBR) Dihydro-hydroxycinnamoyl-CoA

The phenylpropanoid pathway is fundamental to bibenzyl biosynthesis as it supplies the primary building blocks. frontiersin.org This core pathway, which begins with phenylalanine, generates a variety of phenolic compounds. frontiersin.orgmdpi.com For bibenzyl synthesis, the crucial contribution of the phenylpropanoid pathway is the production of hydroxycinnamic acids, which serve as the "starter molecules" for the polyketide synthase reaction. nih.gov The chemical intermediate p-coumaroyl-CoA is a key hub that directs metabolic flow towards various classes of secondary metabolites, including bibenzyls, flavonoids, and stilbenes, in response to developmental or environmental cues. frontiersin.org Therefore, the biosynthesis of this compound is directly dependent on the flux through the initial stages of the phenylpropanoid pathway to ensure a sufficient supply of its essential precursors. researchgate.net

Regulation of this compound Biosynthesis

The production of this compound and other bibenzyls is tightly regulated at multiple levels. This regulation ensures that these specialized metabolites are synthesized in response to specific developmental stages or external stimuli, reflecting their ecological roles, such as in plant defense. frontiersin.orgresearchgate.net

The biosynthesis of secondary metabolites like this compound is governed by the expression of the relevant biosynthetic genes. While specific regulatory genes for this compound have not been fully elucidated, research on related pathways provides significant insights. The expression of genes encoding key enzymes such as PAL, C4H, 4CL, and BBS is a critical control point. mdpi.comnih.gov

Transcriptional regulation is a primary mechanism. Studies have shown that the expression of biosynthetic genes can be induced by various signals, leading to the accumulation of the final products. frontiersin.org For instance, the genes involved in the jasmonate signaling pathway, which mediates plant defense responses, can be upregulated, leading to increased bibenzyl accumulation. mdpi.com Transcription factors, such as those from the MYB family, are known to be direct regulators of genes in related pathways like isoflavonoid (B1168493) biosynthesis and likely play a similar role in controlling bibenzyl production. frontiersin.org Furthermore, the specific activity and substrate preference of enzymes like bibenzyl synthase (BBS) are determined by their protein structure, which is encoded by their respective genes. nih.gov The evolution of these enzymes to prefer dihydro-hydroxycinnamoyl-CoA substrates over their oxidized relatives is a key genetic determinant of bibenzyl synthesis. nih.gov

The production of this compound is significantly influenced by environmental factors, which can trigger the signaling pathways that regulate its biosynthesis. maxapress.comnih.gov The accumulation of these compounds is often a response to stress conditions. actascientific.com

Key environmental factors include:

Biotic Stress: Fungal infection and other biotic stressors are potent inducers of bibenzyl accumulation in plants like Cannabis sativa. nih.gov In orchids, antifungal compounds are believed to be involved in restricting the growth of symbiotic and pathogenic fungi. academicjournals.org These defense responses are often mediated by signaling molecules such as jasmonates. mdpi.com

Table 2: Factors Regulating Bibenzyl Biosynthesis

Regulatory Factor Type Effect on Biosynthesis
Fungal Pathogens Biotic Induction of bibenzyl accumulation. nih.gov
Jasmonate signaling (e.g., MeJA) Molecular Upregulation of biosynthetic genes. mdpi.com
Light (UV, photoperiod) Environmental Can increase flux through the phenylpropanoid pathway. nih.govactascientific.com
Temperature Environmental Affects enzyme activity and metabolic pathways. maxapress.com
Water Availability (Drought) Environmental Can alter physiological and biochemical features, increasing secondary metabolite concentration. maxapress.com

In Vitro and In Planta Metabolic Fate Investigations

Detailed investigations into the specific metabolic fate of this compound within plant systems are not extensively documented. However, general principles of secondary metabolite metabolism in plants suggest that once synthesized, this compound would be subject to further modifications, transport, or degradation. psu.edunih.gov The in vitro synthesis of this compound has been successfully achieved from 3,4,5-trimethoxybenzaldehyde (B134019). nih.govtandfonline.com

In plants, secondary metabolites rarely accumulate indefinitely at their site of synthesis. They are often actively metabolized, which can serve several purposes, including detoxification, storage, or conversion into other active compounds. psu.edu Common metabolic fates for phenolic compounds in plants include:

Glycosylation: The attachment of sugar moieties (glycosides) is a frequent modification. This process increases the water solubility of the compound, which can facilitate its transport and storage, often within the vacuole. psu.edu

Malonylation: Following glycosylation, a malonyl group can be added to the sugar. This is a recognized pathway that can further modify the compound and is considered a mechanism for modulating the biological activities of metabolites. nih.gov

Oxidation and Polymerization: Phenolic compounds can be oxidized by enzymes like peroxidases and subsequently polymerized to form more complex structures, which may be incorporated into the cell wall.

While specific studies on this compound are lacking, research on the metabolic fate of other plant metabolites, such as green leaf volatiles and N-acylethanolamines, has demonstrated that processes like hydrolysis, glycosylation, and malonylation are key steps in their in planta metabolism. psu.edunih.gov It is plausible that this compound undergoes similar enzymatic modifications within the plant cell to regulate its concentration and biological activity.

Enzymatic Biotransformations

The biosynthesis of this compound, a dihydrostilbene derivative from Dendrobium amoenum, is a multi-step enzymatic process rooted in the broader phenylpropanoid pathway. This pathway is a fundamental route in plants for the synthesis of a wide array of secondary metabolites. mdpi.comencyclopedia.pubmdpi.com The construction of the core bibenzyl (dihydrostilbene) structure and its subsequent modifications are orchestrated by a series of specific enzymes.

The initial stages of the pathway involve the conversion of the primary metabolite L-phenylalanine into a cinnamoyl-CoA derivative. This is accomplished through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, marking the entry point from primary to secondary metabolism. mdpi.comencyclopedia.pubfrontiersin.org

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comoup.com

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.comnih.gov

The central step in the formation of the bibenzyl scaffold is catalyzed by Bibenzyl Synthase (BBS) , a type III polyketide synthase (PKS). encyclopedia.pubnih.govmdpi.com BBS carries out a condensation reaction between one molecule of a cinnamoyl-CoA derivative (the specific precursor for this compound is not definitively identified but is derived from the general pathway) and three molecules of malonyl-CoA. This is followed by a cyclization and aromatization to form a stilbene (B7821643) scaffold, which is then reduced to a dihydrostilbene. mdpi.comu-toyama.ac.jp Studies on Dendrobium species have identified specific BBS genes responsible for the production of bibenzyl compounds. nih.govresearchgate.net

The final, specific steps in this compound biosynthesis involve a series of hydroxylation and O-methylation reactions to decorate the dihydrostilbene core. While the exact sequence and the specific enzymes for this compound are not fully elucidated, research on related bibenzyls in Dendrobium provides a strong model. nih.govfrontiersin.org These modifications are catalyzed by:

Cytochrome P450 Hydroxylases (CYP450s): These enzymes are responsible for introducing hydroxyl groups at specific positions on the aromatic rings. mdpi.comnih.gov

O-methyltransferases (OMTs): These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups, creating the methoxy (B1213986) moieties characteristic of this compound. mdpi.comresearchgate.netfrontiersin.org Research in Dendrobium catenatum has shown that a series of OMTs with distinct substrate preferences and regiospecificity are involved in the sequential methylation of bibenzyls. researchgate.net

The following table summarizes the key enzyme classes involved in the proposed biosynthetic pathway of this compound.

Enzyme ClassAbbreviationFunction in this compound Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the initial step from L-phenylalanine. mdpi.comencyclopedia.pub
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid. mdpi.comoup.com
4-coumarate:CoA ligase4CLActivates the phenylpropanoid acid. mdpi.comnih.gov
Bibenzyl SynthaseBBSForms the core dihydrostilbene structure. encyclopedia.pubnih.govmdpi.com
Cytochrome P450 HydroxylasesCYP450Catalyze specific hydroxylation of the bibenzyl core. mdpi.comnih.gov
O-methyltransferasesOMTCatalyze the specific methylation of hydroxyl groups. researchgate.netfrontiersin.org

Interaction with Cellular Metabolic Networks

The phenylpropanoid pathway, which is the foundation for this compound synthesis, is a major hub in plant metabolism. It draws precursors from primary metabolism, specifically the aromatic amino acid L-phenylalanine from the shikimate pathway, and malonyl-CoA, which is derived from acetyl-CoA. encyclopedia.pubmdpi.com The allocation of these primary metabolites between essential cellular functions (like protein synthesis and fatty acid metabolism) and secondary metabolism is tightly regulated. researchgate.netmdpi.com This regulation occurs at multiple levels, including transcriptional control of key biosynthetic genes. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate the expression of phenylpropanoid pathway genes in response to various internal and external cues. frontiersin.org

A key aspect of the interaction between this compound biosynthesis and the cellular metabolic network is the concept of metabolic channeling . scirp.orgfrontiersin.org It is proposed that the enzymes of the phenylpropanoid pathway are not randomly distributed within the cell but are organized into multi-enzyme complexes, often anchored to the cytoplasmic face of the endoplasmic reticulum. scirp.orgfrontiersin.org This physical association, forming a "metabolon," allows for the efficient transfer of intermediates from one enzyme to the next, preventing their diffusion into the cytosol and minimizing competing metabolic fates. scirp.orgfrontiersin.org This channeling ensures a directed metabolic flux towards the synthesis of specific downstream products like bibenzyls.

The production of stilbenoids, including dihydrostilbenes like this compound, is often induced by environmental stressors such as pathogen attack or UV radiation. mdpi.commdpi.com This positions their biosynthesis as a component of the plant's defense network. The signaling pathways activated by these stresses, often involving hormones like jasmonic acid and salicylic (B10762653) acid, can upregulate the expression of genes encoding the biosynthetic enzymes for this compound. frontiersin.orgoup.com Therefore, the metabolic network directs resources towards the synthesis of these protective compounds when the plant is under threat.

The table below outlines the key points of interaction between this compound biosynthesis and the plant's metabolic network.

Interaction PointDescriptionMetabolic Consequence
Precursor Supply Draws L-phenylalanine and malonyl-CoA from primary metabolism. encyclopedia.pubmdpi.comCompetition for resources between primary and secondary metabolism.
Transcriptional Regulation Expression of biosynthetic genes is controlled by transcription factors responsive to developmental and environmental signals. frontiersin.orgresearchgate.netProduction of this compound is coordinated with the plant's physiological needs.
Metabolic Channeling Formation of multi-enzyme complexes (metabolons) on the ER membrane. scirp.orgfrontiersin.orgEfficient and specific synthesis of the bibenzyl backbone.
Stress Response Integration Biosynthesis is often upregulated as part of the plant's defense mechanisms against biotic and abiotic stress. mdpi.commdpi.comoup.comAccumulation of this compound as a potential protective agent.

Chemical Synthesis and Derivatization Strategies of Isoamoenylin

Total Synthesis Approaches to Isoamoenylin

The total synthesis of this compound provides a reliable source of the compound for research purposes, independent of its natural availability. It also offers a platform for the synthesis of analogues and derivatives.

Historical and Current Synthetic Methodologies

The synthesis commences with the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) (1 ) using sodium borohydride (B1222165) in methanol (B129727) to yield 3,4,5-trimethoxybenzyl alcohol (2 ) in a quantitative yield. tandfonline.com This alcohol is then converted to the corresponding phosphonate (B1237965) ester (3 ) by treatment with phosphorus tribromide followed by reaction with triethyl phosphite, achieving an 82% yield for this two-step transformation. tandfonline.com

The crucial carbon-carbon bond formation is achieved through a Wittig-Horner reaction. The phosphonate ester 3 is reacted with 3-benzyloxybenzaldehyde (B162147) (4 ) in the presence of a strong base, sodium hydride, to furnish the trans-stilbene (B89595) intermediate 5 in an 80% yield. tandfonline.com The final step of the synthesis involves the catalytic hydrogenation of the double bond in the stilbene (B7821643) 5 . This reduction is carried out using palladium on charcoal (Pd/C) as the catalyst under a hydrogen atmosphere, which also facilitates the debenzylation of the protected hydroxyl group, to afford this compound (6 ) in a 93% yield. tandfonline.com

StepStarting MaterialReagents and ConditionsProductYield (%)
13,4,5-Trimethoxybenzaldehyde (1)NaBH4, MeOH3,4,5-Trimethoxybenzyl alcohol (2)Quantitative
23,4,5-Trimethoxybenzyl alcohol (2)i) PBr3, ii) P(OEt)3Diethyl (3,4,5-trimethoxybenzyl)phosphonate (3)82
3Diethyl (3,4,5-trimethoxybenzyl)phosphonate (3) + 3-Benzyloxybenzaldehyde (4)NaHtrans-3-Benzyloxy-3',4',5'-trimethoxystilbene (5)80
4trans-3-Benzyloxy-3',4',5'-trimethoxystilbene (5)H2, Pd/CThis compound (6)93
Overall ~60

Stereoselective Synthesis Considerations

Stereoselectivity is a critical aspect in the synthesis of many natural products, as the spatial arrangement of atoms can have a profound impact on biological activity. However, in the case of this compound, the molecule is achiral and does not possess any stereocenters. The central ethylene (B1197577) bridge connects two aromatic rings, and there are no chiral carbons in the structure.

The Wittig-Horner reaction employed in the synthesis of the stilbene intermediate 5 can, in principle, lead to a mixture of (E) and (Z) isomers. The use of the Horner-Wadsworth-Emmons variant with a stabilized phosphonate ylide, as is the case here, generally favors the formation of the thermodynamically more stable (E)-isomer, which is trans-stilbene 5 . tandfonline.com The subsequent hydrogenation step to form the dihydrostilbene backbone of this compound removes the double bond, and thus any geometric isomerism associated with it, rendering the stereochemistry of this step irrelevant to the final product's structure. Therefore, specific stereoselective control is not a necessary consideration for the synthesis of this compound itself.

Evaluation of Synthetic Yields and Purity

The purity of the synthesized this compound was confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. tandfonline.com The spectral data of the synthetic material were identical to those reported for the natural product isolated from Dendrobium amoenum. tandfonline.com Chromatographic techniques, such as column chromatography, were utilized for the purification of intermediates and the final product, ensuring a high degree of purity. tandfonline.com

Semi-Synthesis and Structural Modification of this compound

While the total synthesis provides access to the natural product, semi-synthesis and structural modification are key strategies for exploring the structure-activity relationships (SAR) and developing new compounds with improved biological profiles.

Design Principles for this compound Derivatives

The design of this compound derivatives would be guided by its known biological activities, which include moderate antioxidant and weak antibacterial properties. nih.govtandfonline.com The aim of creating derivatives would be to enhance these activities, improve selectivity, or introduce new biological functions. Key design principles would likely focus on modifications of the phenolic hydroxyl group and the aromatic rings.

Modification of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group is often crucial for the antioxidant activity of polyphenolic compounds. Derivatives could be designed where this group is esterified or etherified to investigate its role in the bioactivity. For instance, creating a series of ester derivatives with varying chain lengths could modulate the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes and interact with intracellular targets.

Alteration of the Aromatic Ring Substitution Pattern: The trimethoxy substitution on one of the aromatic rings is a distinct feature of this compound. Derivatives could be synthesized with different numbers and positions of methoxy (B1213986) or hydroxyl groups on either or both aromatic rings. This would allow for a systematic study of how the electronic and steric properties of the substituents affect the compound's antioxidant potential and antibacterial specificity. For example, the introduction of additional hydroxyl groups could enhance radical scavenging activity.

Introduction of New Functional Groups: To explore new biological activities, novel functional groups could be introduced onto the this compound scaffold. For example, the incorporation of nitrogen-containing heterocycles or halogen atoms could lead to derivatives with potential anticancer or enhanced antimicrobial properties.

Impact of Structural Modifications on In Vitro Bioactivity Profiles for Mechanistic Studies

The synthesis of a library of this compound derivatives would be instrumental for in-depth mechanistic studies. By systematically altering the structure and evaluating the corresponding changes in in vitro bioactivity, a clearer understanding of the pharmacophore—the essential molecular features responsible for the compound's biological activity—can be established.

For instance, in the context of its antioxidant activity, a series of derivatives with modified hydroxyl and methoxy groups could be tested in various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay. The results would help to elucidate the mechanism of antioxidant action, whether it proceeds via hydrogen atom transfer, single-electron transfer, or metal chelation.

Similarly, for its antibacterial activity, a panel of derivatives could be screened against a range of bacterial strains. By correlating the structural features of the derivatives with their minimum inhibitory concentrations (MICs), it would be possible to identify the key structural requirements for antibacterial efficacy. This could reveal whether the activity is due to general membrane disruption or specific inhibition of a bacterial enzyme, providing valuable insights for the rational design of more potent antibacterial agents. While specific examples of this compound derivatives and their bioactivities are not yet extensively reported in the literature, the principles of medicinal chemistry suggest that such structural modifications hold significant potential for advancing our understanding of this natural product's therapeutic promise.

Chemoenzymatic Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be approached through chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions. mdpi.comnih.gov While direct chemoenzymatic synthesis of this compound has not been extensively documented, the synthesis of its structural relatives, stilbenes and dihydrostilbenes, provides a strong basis for proposing potential enzymatic routes. These strategies often focus on key bond-forming or functional group modification steps, such as glycosylation, methylation, and the reduction of a stilbene double bond, to afford the dihydrostilbene core.

The general chemoenzymatic approach would involve the synthesis of a stilbene precursor, which is then subjected to enzymatic modifications. For instance, a stilbene synthase can be used to create the core stilbene backbone. um.es Subsequent enzymatic steps can then be employed to achieve the specific substitution pattern of this compound or to generate novel analogs.

One potential strategy involves the enzymatic modification of resveratrol (B1683913), a widely available stilbene. Enzymes such as O-methyltransferases (OMTs) and glycosyltransferases (UGTs) can be used to introduce methyl and glycosyl groups, respectively. nih.govnih.gov The final step would be the stereoselective reduction of the double bond to yield the dihydrostilbene structure. Biocatalytic hydrogenation of stilbenes has been demonstrated using enzymes like rhodium-substituted carbonic anhydrase, which shows selectivity for the cis-isomer. mdpi.comnih.gov

The production of unnatural stilbene methyl ethers has been achieved in E. coli systems by incorporating a pinosylvin (B93900) methyltransferase gene, which has shown relaxed substrate specificity. nih.gov This suggests that a similar system could be engineered for the specific methylation pattern of this compound precursors.

Furthermore, various enzymes have been identified that can modify the stilbene scaffold. For example, the flavin-dependent monooxygenase HpaBC can hydroxylate resveratrol to piceatannol, which can then be further hydroxylated to produce pentahydroxylated stilbenes. nih.gov This highlights the potential for creating a diverse range of polyhydroxylated dihydrostilbene analogs through enzymatic means.

The glycosylation of stilbenes is another well-explored enzymatic transformation. Cultured plant cells and their isolated glucosyltransferases have been shown to glucosylate stilbenoids at various positions, primarily the 3 and 4'-positions. nih.gov For example, UGT71BD1 from Cistanche tubulosa has demonstrated the ability to glycosylate a variety of stilbene glycosides, indicating its potential for producing complex analogs. acs.org Two UGTs from Fallopia multiflora, FmUGT1 and FmUGT2, have also shown promiscuous activity towards stilbenes, among other compounds. nih.gov

The following tables summarize some of the key enzymes and their potential applications in the chemoenzymatic synthesis of this compound and its analogs based on research on related compounds.

Table 1: Key Enzymes in Stilbene and Dihydrostilbene Synthesis

Enzyme ClassSpecific Enzyme ExampleSource OrganismPotential Application in this compound Synthesis
O-Methyltransferase OsPMTOryza sativaMethylation of hydroxyl groups on a stilbene precursor. nih.gov
Glycosyltransferase FmUGT1, FmUGT2Fallopia multifloraGlycosylation to produce stilbene glycoside analogs. nih.gov
Glycosyltransferase UGT71BD1Cistanche tubulosaFurther glycosylation of stilbene glycosides for complex analogs. acs.org
Monooxygenase HpaBCEscherichia coli (expressed)Hydroxylation of the stilbene core to create polyhydroxylated analogs. nih.gov
Reductase Rhodium-substituted Carbonic AnhydraseBovineStereoselective hydrogenation of a stilbene precursor to the dihydrostilbene core. nih.gov
Peroxidase VvPRX4Vitis viniferaOligomerization of stilbene precursors to create dimeric and trimeric analogs. nih.gov

Table 2: Examples of Enzymatic Transformations on Stilbene Scaffolds

SubstrateEnzyme/SystemProductKey Transformation
ResveratrolE. coli expressing OsPMTPterostilbeneO-methylation nih.gov
PiceatannolE. coli expressing HpaBC3,4,5,3',5'-pentahydroxy-trans-stilbeneHydroxylation nih.gov
ResveratrolCultured cells of Ipomoea batatasResveratrol 3-O-β-glucoside, Resveratrol 4'-O-β-glucosideGlycosylation nih.gov
cis-StilbeneRhodium-substituted Carbonic AnhydraseDihydrostilbeneHydrogenation nih.gov
t-ResveratrolVvPRX4Resveratrol dimers and trimersOligomerization nih.gov

Spectroscopic Techniques for Structure Determination

Spectroscopy is the foundational tool for elucidating the structure of newly isolated or synthesized chemical compounds. By observing how the molecule interacts with different frequencies of electromagnetic radiation, chemists can deduce its structural features. For this compound, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, have been employed to confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: Proton NMR (¹H NMR) identifies the different types of hydrogen atoms (protons) in a molecule and provides clues about their neighboring atoms. In a study detailing the synthesis of this compound, ¹H NMR data was recorded and found to be in good agreement with the data from the natural product. rsc.orgucr.edu The spectrum shows distinct signals corresponding to the aromatic protons on the two phenyl rings, the methoxy group protons, a phenolic hydroxyl proton, and the protons of the ethane (B1197151) bridge connecting the rings. rsc.org

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from Venkateswarlu et al. (2002). rsc.org

Chemical Shift (δ) ppmNumber of ProtonsMultiplicityCoupling Constant (J) HzAssignment
7.151Ht7.65'-H
6.761Hd7.86'-H
6.671Hd7.84'-H
6.661Hs2'-H
6.362Hs2,6-H
5.04–5.051HsAr-OH
3.833HsAr-OMe
3.826HsAr-OMe
2.854Hbr s1,2-H (ethane bridge)

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing chemists to count the number of different carbons and infer their chemical environment (e.g., aromatic, aliphatic, methoxy). ceitec.cz While essential for complete structural confirmation, specific ¹³C NMR data for this compound is not detailed in the surveyed literature. However, this technique would be used to confirm the presence of the expected number of aromatic and aliphatic carbons, further solidifying the proposed structure.

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. reddit.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. emerypharma.com Although specific 2D NMR experimental data for this compound is not published in the reviewed sources, these methods are standard practice in the structural elucidation of natural products and would be used to unambiguously confirm the assignment of all proton and carbon signals. wikipedia.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure. Electron Ionization Mass Spectrometry (EIMS) of synthetic this compound showed a molecular ion peak (M⁺) at m/z 288, consistent with the molecular formula C₁₇H₂₀O₄. rsc.org The fragmentation pattern, including a base peak at m/z 181, provides further structural evidence, corresponding to the stable 3,4,5-trimethoxybenzyl fragment. rsc.org

High-Resolution Mass Spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the unambiguous determination of the molecular formula.

Interactive Data Table: Mass Spectrometry Data for this compound Method: EIMS. Data sourced from Venkateswarlu et al. (2002). rsc.org

m/zRelative Intensity (%)Assignment
2895[M+1]⁺
28824[M]⁺
18214
181100[C₁₀H₁₃O₃]⁺ Fragment
1079
779

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. rsc.org A broad band around 3405 cm⁻¹ indicates the presence of a hydroxyl (-OH) group, while absorptions in the 1500-1600 cm⁻¹ region are typical for aromatic C=C bond stretching. rsc.org

Interactive Data Table: Infrared (IR) Spectroscopic Data for this compound Method: Neat. Data sourced from Venkateswarlu et al. (2002). rsc.org

Wavenumber (cm⁻¹)Functional Group Assignment
3405O-H stretch (phenolic)
1592Aromatic C=C stretch
1507Aromatic C=C stretch
1457C-H bend
1238C-O stretch (aryl ether)
1126C-O stretch (aryl ether)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. reddit.comucdavis.edu This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems. reddit.com The UV spectrum of this compound, recorded in methanol, shows absorption maxima (λ_max) at 205 nm and 274 nm, which are characteristic of the bibenzyl chromophore present in its structure. rsc.org

Crystallographic Analysis

X-ray crystallography is a powerful technique that can provide an unambiguous, three-dimensional model of a molecule's structure in the solid state. wikipedia.orgnih.gov The method involves diffracting X-rays off a single, high-quality crystal of the compound. nih.gov The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise position of each atom can be determined.

For this compound, there are no reports in the surveyed scientific literature of a successful single-crystal X-ray diffraction analysis. While spectroscopic methods provide a robust picture of the molecular structure, an X-ray crystal structure would serve as the ultimate confirmation, providing precise bond lengths, bond angles, and conformational details of the molecule in the crystalline form.

Advanced Computational Chemistry for Structure Prediction and Confirmation

Computational chemistry uses theoretical principles and computer simulations to predict and interpret molecular structures and properties. ucr.edumanchester.ac.uk Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy (most stable) three-dimensional conformation of a molecule. frontiersin.org Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts. frontiersin.orgarxiv.org

While no specific computational chemistry studies focused solely on this compound were found in the reviewed literature, this approach is commonly used to support experimental findings. For a compound like this compound, DFT calculations could be employed to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate theoretical ¹H and ¹³C NMR spectra, which can then be compared with experimental data to aid in signal assignment and confirm the structure.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties.

Structural Elucidation Methodologies Applied to Isoamoenylin

The flexible nature of the bibenzyl scaffold in this compound, characterized by the rotatable single bond connecting the two aromatic rings, results in multiple possible low-energy conformations. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity. Modern computational chemistry offers powerful tools to explore the conformational landscape and to predict spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure.

Density Functional Theory (DFT) has become an indispensable tool in the structural elucidation of organic molecules. escholarship.orgacs.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict NMR chemical shifts with a high degree of accuracy. imist.mamdpi.com This methodology is particularly valuable for complex molecules or those with ambiguous spectral data, helping to confirm or revise structural assignments. mdpi.com

The process typically involves first performing a conformational search to identify the low-energy conformers of the molecule. For each conformer, the geometry is optimized using a selected DFT functional and basis set. Subsequently, the NMR shielding constants are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide reliable results for a wide range of organic compounds. imist.marsc.org The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the experimental ¹H NMR data has been reported. tandfonline.com A theoretical study would involve calculating the ¹H and ¹³C NMR chemical shifts for plausible conformations and comparing them with these experimental values. A strong correlation between the calculated and experimental shifts would provide robust support for the assigned structure. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). acs.org

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated ¹H NMR Chemical Shifts for this compound

Proton Experimental δ (ppm) tandfonline.com Hypothetical Calculated δ (ppm) *
1,2-H2.85 (4H, br s)2.88
Ar-OMe3.82 (6H, s)3.85
Ar-OMe3.83 (3H, s)3.86
Ar-OH5.04–5.05 (1H, s)5.02
2',6'-H6.36 (2H, s)6.39
2''-H6.66 (1H, s)6.68
4''-H6.67 (1H, d, J=7.8 Hz)6.70
6''-H6.76 (1H, d, J=7.8 Hz)6.79
5''-H7.15 (1H, t, J=7.6 Hz)7.18

*Note: The calculated values are hypothetical and serve as an illustration of the expected correlation with experimental data based on DFT calculations for similar stilbenoid compounds. The accuracy of DFT calculations can result in small deviations from experimental values.

Due to the presence of multiple rotatable bonds, particularly the central ethyl bridge, this compound can adopt various spatial arrangements or conformations. nih.gov Molecular modeling and conformational analysis are computational techniques used to explore these possibilities and to identify the most stable, low-energy conformers. nih.govwgtn.ac.nz This is critical because the biological activity of a flexible molecule is often dictated by the conformation it adopts when binding to a biological target. nih.gov

The process of conformational analysis begins with generating a diverse set of possible conformations. This can be achieved through various methods, such as systematic grid searches or stochastic methods like Monte Carlo simulations. ijpcbs.com Each of these initial structures is then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF or AMBER) or, for higher accuracy, quantum mechanical methods like DFT. This process refines the geometry of each conformer and calculates its relative energy.

The result is a potential energy surface that reveals the relative stabilities of different conformations. For dihydrostilbenes like this compound, a key parameter is the dihedral angle of the C-C bond in the ethyl bridge, which governs the relative orientation of the two aromatic rings. The analysis can identify the global minimum energy conformation as well as other low-energy conformers that may exist in equilibrium. chemrxiv.org The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the dynamic conformational behavior of the molecule in solution. These conformational insights are crucial for understanding structure-activity relationships. rsc.org

Table 2: Key Torsional Angles and Relative Energies for Hypothetical Low-Energy Conformers of this compound

Conformer Dihedral Angle (C1-C2-C1'-C6') Relative Energy (kcal/mol) Boltzmann Population (%)
1~60° (gauche)0.0065
2~180° (anti)0.8530
3~-60° (gauche)1.505

*Note: The data in this table is hypothetical and illustrative of a typical conformational analysis for a bibenzyl compound. The actual values would be determined through specific computational studies.

Analytical Chemistry Approaches for Isoamoenylin Characterization

Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of Isoamoenylin, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of bibenzyls like this compound from Dendrobium species. scienceasia.org The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of bibenzyl derivatives, reversed-phase HPLC is frequently used. scienceasia.org In this mode, a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water (often acidified with acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scienceasia.orgingentaconnect.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the various phenolic compounds present in plant extracts. scienceasia.orgingentaconnect.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. researchgate.net Phenolic compounds like this compound exhibit strong UV absorbance, with detection wavelengths typically set around 220 nm or 280 nm. scienceasia.orgmdpi.com The choice of detector allows for both quantification, by measuring the peak area, and preliminary identification, by comparing the retention time and UV spectrum with that of a known standard. The method's validation includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Bibenzyls in Dendrobium Species

Parameter Typical Value / Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ingentaconnect.comresearchgate.net
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or 1.5% Acetic Acid) scienceasia.orgingentaconnect.com
Flow Rate 0.8 - 1.0 mL/min scienceasia.orgingentaconnect.com
Detection UV at 280 nm scienceasia.orgingentaconnect.com
Column Temperature 25 °C ingentaconnect.com
Injection Volume 20 µL ingentaconnect.com

This table presents typical parameters for the analysis of bibenzyls in Dendrobium species, which can be adapted for this compound analysis.

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and thermal stability. In the context of analyzing plant extracts containing bibenzyls, GC is frequently coupled with a mass spectrometer (GC-MS). nepjol.infoplos.org

In GC, the mobile phase is an inert gas (e.g., helium), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. nepjol.info The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a wide range of boiling points. While specific GC parameters for this compound are not widely published, general conditions for the analysis of related compounds in Dendrobium extracts can be referenced. nepjol.infoplos.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative screening of phytochemicals and for monitoring the progress of purification processes. impactfactor.orgnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. impactfactor.org

For the analysis of Dendrobium extracts, a solvent system, often a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is used as the mobile phase. nih.gov The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. After development, the separated spots can be visualized under UV light or by spraying with a suitable reagent. impactfactor.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard. TLC is also instrumental in guiding the fractionation of extracts in column chromatography for the isolation of pure compounds like this compound. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

To achieve higher sensitivity and more definitive structural information, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" techniques provide a wealth of data for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the analysis of bibenzyls in complex matrices. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.govresearchgate.net

After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed, providing a unique fragmentation pattern that serves as a structural fingerprint for the compound. biorxiv.org This high degree of specificity allows for the confident identification and quantification of compounds like this compound, even at trace levels in complex plant extracts. nih.govresearchgate.net UPLC-QToF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has been successfully used for the analysis of various compounds in Dendrobium species. mdpi.com

Table 2: Representative LC-MS/MS Parameters for Analysis of Bibenzyls in Dendrobium Species

Parameter Typical Value / Condition
Chromatography UPLC/HPLC with C18 column nih.govmdpi.com
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid biorxiv.orgmdpi.com
Ionization Source Electrospray Ionization (ESI), often in positive or negative mode nih.govmdpi.com
Mass Analyzer Quadrupole Time-of-Flight (QToF) or Triple Quadrupole (QqQ) mdpi.com
Scan Mode Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification

This table presents typical parameters for the analysis of bibenzyls in Dendrobium species, which can be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and derivatized non-volatile compounds. nepjol.info In the context of this compound analysis, GC-MS is particularly useful for identifying various components within an essential oil or a derivatized plant extract. nepjol.infoplos.org

After the compounds are separated by the GC column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). nepjol.info This high-energy ionization method causes extensive fragmentation, producing a characteristic mass spectrum for each compound. This spectrum can be compared to spectral libraries (like the NIST library) for identification. GC-MS has been used to detect a variety of compounds in crude extracts of Dendrobium amoenum, the plant source of this compound. nepjol.info

Table 3: Representative GC-MS Parameters for Analysis of Compounds in Dendrobium Extracts

Parameter Typical Value / Condition
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium nepjol.info
Oven Program Temperature gradient (e.g., 100°C to 280°C) nepjol.info
Ionization Mode Electron Impact (EI) at 70 eV nepjol.info
Mass Range m/z 30-600 nepjol.info
Identification Comparison of mass spectra with library data (e.g., NIST) plos.org

This table presents typical parameters for the analysis of compounds in Dendrobium extracts, which can be adapted for this compound analysis (likely after derivatization).

Bioanalytical Method Development for Complex Biological Matrices

Analyzing isoembullic acid in complex biological samples, such as plant extracts or materials from in vitro studies, requires robust and validated bioanalytical methods. cuni.czeuropa.eu The goal is to accurately and reliably quantify the target analyte amidst a multitude of other interfering compounds. cuni.cz High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, is a common and effective technique for this purpose. semanticscholar.orgyoutube.com

Developing an HPLC-UV method involves several critical steps. youtube.com First, an appropriate sample preparation and extraction procedure must be established to isolate the analyte from the matrix. nih.govmoca.net.ua This could involve techniques like liquid-liquid extraction or solid-phase extraction. nih.govmoca.net.ua

Next, the chromatographic conditions are optimized. This includes selecting a suitable HPLC column (e.g., a C18 reversed-phase column), and a mobile phase that will achieve good separation of the analyte from other components. youtube.comnih.gov For acidic compounds like isoembullic acid, the pH of the mobile phase is often adjusted to an acidic level (e.g., using formic or acetic acid) to ensure the compound is in a neutral form, which improves retention and peak shape on a reversed-phase column. nih.govelementlabsolutions.com Detection is typically performed at a UV wavelength where the analyte exhibits strong absorbance, while matrix interference is minimal. nih.gov

The final step is method validation, which confirms that the method is reliable for its intended purpose. europa.eunih.gov This involves assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orgnih.gov

Table 3: Representative Parameters for HPLC-UV Method Development for an Organic Acid This table outlines typical parameters that would be defined during the development of a bioanalytical method for a compound like isoembullic acid.

ParameterExample Condition/ValuePurpose
Instrumentation HPLC with UV/PDA DetectorSeparation and detection of the analyte. semanticscholar.org
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Stationary phase for separating compounds based on hydrophobicity. moca.net.ua
Mobile Phase Acetonitrile : Acidified Water (e.g., 0.1% Formic Acid)Elutes the compounds from the column; acid suppresses ionization. elementlabsolutions.com
Flow Rate ~1.0 mL/minControls the speed of the separation. moca.net.ua
Detection Wavelength ~210 nmWavelength for detecting organic acids that lack strong chromophores. nih.gov
Sample Preparation Liquid-liquid or Solid-Phase ExtractionTo clean up the sample and concentrate the analyte. nih.govmoca.net.ua
Validation: Linearity (R²) ≥ 0.995Ensures a proportional response of the detector to concentration. nih.gov
Validation: Accuracy/Recovery 80-120%Measures how close the measured value is to the true value. semanticscholar.org

Biological Activities and Mechanistic Investigations of Isoamoenylin

Antioxidant Activity and Associated Molecular Mechanisms

Isoamoenylin has demonstrated notable antioxidant capabilities, primarily attributed to its function as a free radical scavenger. kegg.jphku.hk This activity has been quantified in various assays, although detailed mechanistic studies on its interaction with cellular antioxidant systems remain limited.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, NBT)

The antioxidant potential of this compound has been evaluated using standard free radical scavenging assays. In the Nitro Blue Tetrazolium (NBT) method, which assesses superoxide-scavenging activity, synthetic this compound exhibited moderate efficacy. nih.gov It demonstrated a 50% inhibitory concentration (IC₅₀) of 694 μM. nih.gov For comparison, its synthetic precursor, a trans-stilbene (B89595), showed a stronger superoxide-scavenging activity with an IC₅₀ of 133 μM in the same study. nih.gov

Table 1: Superoxide (B77818) Scavenging Activity of this compound and Related Compounds

CompoundAssayIC₅₀ Value (μM)Source
This compound NBT694 nih.gov
Precursor (trans-stilbene)NBT133 nih.gov
Vitamin ENBT728 nih.gov
Vitamin CNBT852 nih.gov
Butylated hydroxyanisole (BHA)NBT967 nih.gov

Inhibition of Oxidative Stress Pathways in Cellular Models

Detailed investigations into the specific molecular pathways through which this compound may inhibit oxidative stress in cellular models are not extensively reported in the current scientific literature. Studies detailing its effects on key signaling cascades, such as the Nrf2 or MAPK pathways which are central to the cellular oxidative stress response, have not been identified.

Enzyme Modulation in Antioxidant Systems (e.g., SOD, GPx, CAT)

Information regarding the direct modulatory effects of this compound on the activity of primary antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), is not available in the reviewed scientific literature. Elucidation of these potential interactions would be critical for a comprehensive understanding of its antioxidant mechanism.

Antimicrobial Activity and Cellular Targets

This compound has been evaluated for its ability to inhibit the growth of various microorganisms, demonstrating weak to moderate activity against specific bacteria and fungi in vitro. kegg.jpnih.gov

Antibacterial Effects Against Specific Microorganisms (In Vitro Studies)

The antibacterial properties of this compound have been assessed using the agar (B569324) cup-plate diffusion method. At a concentration of 200 μg/mL, it exhibited weak inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The observed zones of inhibition were 9.0 mm for Escherichia coli (Gram-negative) and 8.5 mm for Pseudomonas aeruginosa (Gram-negative), Bacillus subtilis (Gram-positive), and Staphylococcus aureus (Gram-positive). nih.gov

Table 2: In Vitro Antibacterial Activity of this compound

MicroorganismGram StainZone of Inhibition (mm) at 200 μg/mLSource
Pseudomonas aeruginosaNegative8.5 nih.gov
Escherichia coliNegative9.0 nih.gov
Bacillus subtilisPositive8.5 nih.gov
Staphylococcus aureusPositive8.5 nih.gov

Antifungal Activities (In Vitro Studies)

The effectiveness of this compound as an antifungal agent appears to be limited and subject to some conflicting reports. A study on the synthetic compound found that it did not show any significant antifungal activity against Aspergillus wentii or Aspergillus niger, even at a concentration of 500 μg/mL. nih.gov Conversely, other literature includes MeSH (Medical Subject Headings) terms that list this compound under "Antifungal Agents" and note its effect on Aspergillus niger, suggesting some level of activity. kegg.jp However, specific data such as Minimum Inhibitory Concentration (MIC) values for the pure compound against these or other fungal species are not provided, indicating a need for further research to clarify its antifungal spectrum.

Mechanistic Insights into Microbial Growth Inhibition

This compound, a bibenzyl compound isolated from Dendrobium amoenum, has been identified as possessing antibacterial properties. mdpi.com While specific, in-depth studies on its precise mechanism of action are not extensively detailed in the current body of literature, the approach by which it inhibits microbial growth can be understood by examining common antibacterial mechanisms.

Generally, antibacterial agents act through several major pathways: inhibition of cell wall synthesis, disruption of cell membrane function, inhibition of protein synthesis, inhibition of nucleic acid synthesis, and inhibition of essential metabolic pathways. lumenlearning.com For instance, some compounds disrupt the electrochemical gradient across the bacterial cell membrane, which is crucial for producing ATP, the cell's energy currency. A breakdown of this gradient leads to cell death. nih.gov Other mechanisms include the generation of reactive oxygen species that cause metabolic toxicity or the inhibition of essential enzymes required for processes like folic acid synthesis. nih.gov

Bacterial efflux pumps are a common defense mechanism, actively expelling toxic compounds from the cell to prevent their accumulation. nih.gov The effectiveness of an antibacterial compound can, therefore, also be related to its ability to evade or overwhelm these efflux systems. Given that this compound is a bibenzyl natural product, its mechanism may involve membrane disruption or enzyme inhibition, characteristic of phenolic compounds. However, further research is required to elucidate the specific molecular targets and pathways affected by this compound in bacteria.

Anti-Inflammatory Potential and Immunomodulatory Effects (In Vitro Mechanistic Studies)

Pre-clinical studies have highlighted that bibenzyls, the class of stilbene (B7821643) compounds to which this compound belongs, possess notable anti-inflammatory activity. mdpi.com The investigation of these effects in in-vitro models helps to uncover the molecular mechanisms responsible for this potential. The anti-inflammatory activity of natural compounds is often evaluated using in-vitro assays, such as the inhibition of protein denaturation, as protein denaturation is a documented cause of inflammation. bioline.org.brfrontiersin.org Mechanistic evaluations typically focus on the modulation of key signaling pathways and the expression of inflammatory mediators in immune cells like macrophages and monocytes. mdpi.comiivs.org

Modulation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)

A key mechanism underlying the anti-inflammatory effects of many natural compounds is the suppression of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) are pivotal mediators of the inflammatory response. frontiersin.orgamegroups.org These cytokines are produced by various immune cells, and their overproduction is associated with chronic inflammatory conditions. frontiersin.orgnih.gov

Table 1: Illustrative Data on Cytokine Inhibition by Natural Compounds in LPS-Stimulated Macrophages

This table provides a representative example of how anti-inflammatory data is typically presented. The values are for illustrative purposes to demonstrate the concept of cytokine modulation.

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Example Compound A 10 µM45%52%48%
Example Compound B 10 µM60%65%58%
Positive Control 1 µM85%90%88%

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov Activation of this pathway induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. nih.govmdpi.com The pathway is typically held in an inactive state in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory IκBα protein, allowing NF-κB transcription factors to translocate to the nucleus and initiate gene expression. nih.govresearchgate.net

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. mdpi.comnih.gov Moscatilin, another bioactive bibenzyl found in Dendrobium species, has been reported to impede cellular invasion through modulation of the Akt/NF-κB signaling pathway. mdpi.com This suggests that a potential mechanism for the anti-inflammatory activity of this compound could involve the suppression of NF-κB activation, thereby downregulating the downstream inflammatory cascade. Direct investigation is needed to confirm this hypothesis.

Effects on MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are another critical set of pathways involved in cellular responses to a wide range of stimuli, including inflammatory signals. nih.gov The MAPK family includes key kinases such as ERK1/2, which are involved in regulating the production of inflammatory mediators. nih.gov The activation of MAPK pathways can lead to increased expression of pro-inflammatory genes. nih.gov Therefore, inhibition of MAPK signaling is a target for anti-inflammatory therapies. While some natural compounds from Dendrobium have been shown to interact with these pathways, specific data detailing the effects of this compound on MAPK signaling are not currently available. nih.gov

Other Investigated Biological Activities in Pre-clinical Research Models for Mechanistic Elucidation (e.g., anti-α-glucosidase)

Beyond anti-inflammatory and antimicrobial activities, bibenzyls from Dendrobium species have been investigated for other pharmacological effects, including the inhibition of the enzyme α-glucosidase. mdpi.com This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. mdpi.com Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Enzyme Inhibition Kinetics and Specificity

To understand the mechanism of enzyme inhibition, kinetic studies are performed. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. researchgate.net

Further mechanistic insights are gained by analyzing the mode of inhibition through plots like the Lineweaver-Burk double reciprocal plot. plos.org This analysis can determine whether the inhibitor acts in a competitive, non-competitive, or uncompetitive manner. researchgate.netplos.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the Michaelis constant (Kₘ) but does not change the maximum reaction rate (Vₘₐₓ). nih.gov

Non-competitive inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation. This decreases Vₘₐₓ but does not affect Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ. plos.org

While bibenzyls as a class are known α-glucosidase inhibitors, specific kinetic data for this compound is not widely documented. mdpi.com

Table 2: Principles of α-Glucosidase Inhibition Kinetics

This table outlines the key parameters and their changes based on the type of inhibition, providing a framework for how the inhibitory mechanism of a compound like this compound would be characterized.

Inhibition TypeDescriptionEffect on KₘEffect on Vₘₐₓ
Competitive Inhibitor binds to the enzyme's active site.IncreasesUnchanged
Non-competitive Inhibitor binds to an allosteric site on the enzyme.UnchangedDecreases
Uncompetitive Inhibitor binds to the enzyme-substrate complex.DecreasesDecreases
Mixed Inhibitor binds to both the enzyme and the enzyme-substrate complex.VariesDecreases

Cellular Assay Systems for Target Identification

The identification of the precise molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Modern drug discovery employs a variety of cell-based assays to achieve this, moving beyond simple phenotypic screening to pinpoint direct protein interactions within a physiologically relevant context. nih.govconceptlifesciences.comresearchgate.net These methods are essential for validating that the modulation of a specific target produces a desired cellular outcome. axxam.com

Target-based whole-cell screening is a prominent strategy that utilizes engineered cell lines with modified expression levels of a specific target protein. nih.gov For instance, a cell line with reduced expression of a target enzyme may show increased sensitivity to an inhibitor of that enzyme, thus providing a cellular context for inhibitor identification. nih.gov This approach has the advantage of identifying compounds that are active at the cellular level, overcoming limitations of biochemical assays where potent enzyme inhibitors might fail due to poor cell penetration or efflux. nih.gov

Several key methodologies are employed for proteome-wide target identification:

Phenotypic Screening: This foundational approach observes the global effects of a compound on cellular behavior, such as changes in morphology, proliferation, or apoptosis. researchgate.netaxxam.com Techniques like high-content imaging can capture these morphological changes, providing a rich phenotypic fingerprint to infer target engagement. axxam.com

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon binding to a ligand. nih.govresearchgate.net By heating cell lysates treated with a compound and then measuring the amount of soluble protein at different temperatures, researchers can identify which proteins have been stabilized by the compound, indicating a direct interaction. researchgate.net CETSA can be integrated with mass spectrometry (MS-CETSA) for a proteome-wide analysis of target engagement. nih.gov

Affinity-Based Approaches: These techniques rely on the direct interaction between a small molecule and its protein targets. researchgate.net They are instrumental in isolating and identifying the specific proteins that a compound binds to within the complex cellular environment. researchgate.net

These cellular assay systems provide a powerful toolkit for deconstructing the molecular mechanisms of natural products like this compound, bridging the gap between observed biological activity and specific protein target engagement. conceptlifesciences.comresearchgate.net

Table 1: Overview of Cellular Assay Systems for Target Identification

Assay TypePrincipleApplicationReference
Target-Based Whole-Cell ScreenUses genetically modified cells (e.g., reduced target expression) to assess compound activity in a cellular context.Identifies inhibitors that are effective against a specific target within a living cell. nih.gov
Phenotypic ScreeningObserves measurable changes in cell behavior, morphology, or molecular profiles upon compound treatment.Understands the overall biological impact and can infer target pathways. axxam.com
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand (compound) binding.Validates direct drug-target interactions in a cellular environment. nih.govresearchgate.net
Affinity-Based MethodsRelies on the direct physical interaction and binding between a small molecule and its protein targets to isolate and identify them.Directly identifies protein targets of a bioactive compound. researchgate.net

Role in Plant Defense Mechanisms and Ecological Interactions

Secondary metabolites are organic compounds produced by plants that are not directly involved in primary functions like growth or reproduction but are crucial for responding to environmental challenges. interesjournals.orgwalshmedicalmedia.com These compounds, including stilbenes like this compound, are central to the plant's defense system against herbivores and pathogens. walshmedicalmedia.com

Function as a Phytoalexin or Defensive Metabolite

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of pathogen infection. wikipedia.orgmdpi.com Their production is a key component of induced resistance, a plant's short-term defense response to microbial attack. wikipedia.org The classification of a compound as a phytoalexin is based on its inducible synthesis in response to stress, rather than a specific chemical structure. wikipedia.orgnsf.gov

This compound, a dihydrostilbene found in the orchid Dendrobium amoenum, exhibits properties consistent with a defensive metabolite. nih.gov Stilbenes are a well-known class of phytoalexins in various plant families. wikipedia.orgfrontiersin.org Research has demonstrated that this compound possesses weak antibacterial and moderate antifungal activities, including against Aspergillus niger. nih.gov This antimicrobial capacity supports its role as a defensive compound, helping to protect the plant from pathogenic microorganisms. interesjournals.orgnih.gov Such defensive phytochemicals can restrict the proliferation or virulence of a pathogen, thereby benefiting the plant producer. nsf.gov

Interaction with Plant Hormone Signaling Pathways (e.g., Jasmonate)

Plant defense responses are regulated by a complex network of phytohormones, with jasmonic acid (JA) and its derivatives (collectively known as jasmonates) playing a central role in orchestrating defenses against herbivores and necrotrophic pathogens. mdpi.comencyclopedia.pub Upon stimuli like tissue damage from an herbivore attack, plants rapidly increase the synthesis of jasmonates. encyclopedia.publumenlearning.com

The core of the jasmonate signaling pathway involves the following components:

The bioactive hormone, jasmonoyl-isoleucine (JA-Ile), is synthesized from jasmonic acid. nih.govmdpi.com

JA-Ile is perceived by a receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM DOMAIN (JAZ) repressor proteins. nih.govmdpi.com

Binding of JA-Ile to this complex leads to the degradation of JAZ proteins. nih.govmdpi.com

The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes. encyclopedia.pubnih.gov These genes code for the production of defensive secondary metabolites and other protective proteins. mdpi.comresearchgate.net

While direct experimental evidence linking this compound biosynthesis specifically to the jasmonate pathway is not yet established, it is well-documented that the production of defensive secondary metabolites, including phenolics like stilbenes, is often regulated by jasmonate signaling. mdpi.comresearchgate.net Therefore, it is highly probable that the synthesis of this compound in Dendrobium amoenum as a defense response is controlled by this or similar plant hormone signaling cascades.

Table 2: Key Components of the Jasmonate Signaling Pathway

ComponentTypeFunctionReference
Jasmonic Acid (JA)Phytohormone PrecursorThe initial compound in the jasmonate family, converted to the active form. encyclopedia.pub
Jasmonoyl-isoleucine (JA-Ile)Active PhytohormoneBinds to the receptor complex to initiate the signaling cascade. nih.govmdpi.com
COI1F-box Protein / ReceptorCore component of the jasmonate receptor that perceives the JA-Ile signal. nih.govmdpi.com
JAZ ProteinsRepressor ProteinsRepress transcription of defense genes in the absence of JA-Ile; targeted for degradation upon signaling. encyclopedia.pubnih.gov
MYC2Transcription FactorActivated upon JAZ degradation to switch on the expression of JA-responsive defense genes. encyclopedia.pubnih.gov

Deterrent Effects on Herbivores or Pathogens

Plants produce a vast arsenal (B13267) of secondary metabolites that serve as a primary defense against a wide range of antagonists, including pathogens and herbivores. walshmedicalmedia.comlumenlearning.com These compounds can act as toxins, repellents, or antifeedants. interesjournals.orgmdpi.com

The demonstrated biological activities of this compound confirm its role in defending against pathogens. Studies have shown it possesses:

Moderate Antifungal Activity: this compound is effective against fungi like Aspergillus niger. nih.gov

Weak Antibacterial Activity: The compound also shows some inhibitory effect on bacteria. nih.gov

These antimicrobial properties indicate that this compound contributes to the plant's chemical shield against microbial invasion. nih.govfrontiersin.org In addition to direct antimicrobial action, many secondary metabolites deter herbivores by making plant tissues unpalatable or toxic. interesjournals.orglumenlearning.com Phenolic compounds, the class to which this compound belongs, are frequently cited for their role as feeding deterrents. interesjournals.org While direct studies of this compound's effect on insect or animal herbivores have not been reported, its nature as a phenolic secondary metabolite with proven antimicrobial effects strongly suggests it plays a protective role in the ecological interactions of Dendrobium amoenum, helping to deter both pathogens and potentially herbivores. interesjournals.orgnih.govmdpi.com

Research Applications and Future Directions

From Lead Compound to Biochemical Tool

A lead compound is a chemical that has pharmacological or biological activity and whose chemical structure can be used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.

Development of Enzyme Inhibitors or Activators

Enzymes are crucial for nearly all biological processes, and their dysregulation is often linked to disease. Molecules that can specifically inhibit or activate certain enzymes are therefore valuable research tools and potential therapeutics. wikipedia.orgsigmaaldrich.cominfinitabiotech.com

Enzyme Inhibitors: These molecules bind to enzymes and decrease their activity. infinitabiotech.com They are critical for regulating metabolic pathways and can act as drugs by targeting enzymes in pathogens or correcting metabolic imbalances. infinitabiotech.com For example, competitive inhibitors have a structure similar to the enzyme's substrate and compete for the same active site. youtube.comyoutube.com Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site) and change the enzyme's shape, preventing it from functioning correctly. youtube.com

Type of Inhibition Mechanism of Action Effect on Enzyme Kinetics
Competitive Inhibitor binds to the active site, preventing substrate binding.Increases the apparent Michaelis constant (Km), Vmax remains unchanged.
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's conformation.Decreases the maximum velocity (Vmax), Km remains unchanged.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.Decreases both Vmax and Km.

Probes for Investigating Cellular Pathways

Specifically designed molecules can be used as probes to study complex cellular signaling pathways. These probes can help researchers understand how cells respond to their environment and how these processes are altered in disease states. nih.gov A well-designed chemical probe can be used to selectively block a particular protein in a pathway, allowing researchers to observe the consequences and deduce the protein's function. nih.gov

Methodological Advancements in Compound Research

The field of chemical biology is constantly evolving with new technologies and methodologies. Recent advancements include the use of artificial intelligence in data analysis, which can identify patterns in large datasets that might be missed by human researchers. editverse.com Additionally, innovative techniques in qualitative research and the integration of digital tools are enhancing how studies are conducted. editverse.comufpe.bracademicmakers.com

Integration of Omics Technologies

Omics technologies allow for the large-scale study of biological molecules. nih.govhumanspecificresearch.org These approaches provide a holistic view of the biological system being studied. nih.gov

Metabolomics: This is the comprehensive analysis of all metabolites in a biological sample. It can provide a functional readout of the cellular state and is often used to identify biomarkers for disease or to understand a compound's metabolic effects. humanspecificresearch.orgazti.es

Computational and In Silico Modeling

Computational modeling has become an indispensable tool in modern drug discovery and biochemical research. nih.gov These models can simulate the interaction between a compound and its protein target at the atomic level, providing insights that can guide the design of more potent and selective molecules. nih.govuwaterloo.ca Finite-element models, for example, can be used to understand the distribution and consumption of molecules within a cell. nih.gov

Modeling Technique Application in Compound Research
Molecular Docking Predicts the binding orientation of a small molecule to its protein target.
Molecular Dynamics Simulates the movement of atoms and molecules to understand the physical basis of their function.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity.

Prospects for Sustainable Production and Biotechnological Applications

As a promising compound moves through the research and development pipeline, sustainable production methods become increasingly important. Biotechnological approaches, such as using engineered microorganisms to produce the compound, offer a green alternative to traditional chemical synthesis. Computational tools can aid in the design of these novel biosynthetic pathways. rug.nl

Plant Cell Culture and Bioreactor Systems for Isoamoenylin Production

The production of high-value secondary metabolites from plant cell cultures is a well-established biotechnological tool that offers a controlled and sustainable alternative to the harvesting of wild or cultivated plants. bohrium.commdpi.com This approach is particularly relevant for orchids like Dendrobium amoenum, which can be rare and slow-growing.

Feasibility of Dendrobium amoenum Cell Cultures:

Initial studies have demonstrated the feasibility of in vitro cultivation of Dendrobium amoenum. Specifically, protocorms, which are masses of tissue developed from seed cultivation in vitro, have been successfully used for the production of bioactive secondary metabolites. nih.gov This success provides a strong foundation for the development of undifferentiated cell suspension cultures for this compound production. The process would typically involve:

Callus Induction: Initiating callus (an undifferentiated mass of cells) from explants (e.g., leaves, stems) of Dendrobium amoenum on a solid nutrient medium supplemented with plant growth regulators.

Suspension Culture Establishment: Transferring the friable callus into a liquid medium and agitating it to establish a fine cell suspension culture.

Optimization of Culture Conditions: Systematically optimizing various parameters such as medium composition (nutrients, sugars, and growth regulators), pH, and temperature to maximize cell growth and this compound yield.

Elicitation: Enhancing the production of this compound by adding elicitors—compounds that trigger defense responses in plants and often boost the synthesis of secondary metabolites. For stilbenoid production in other plant cell cultures, biotic elicitors (e.g., fungal cell wall extracts) and abiotic elicitors (e.g., jasmonates) have proven effective. mdpi.com

Bioreactor Systems for Scalable Production:

To produce this compound on a larger, commercially viable scale, the optimized cell suspension cultures can be grown in bioreactors. The choice of bioreactor is critical, as plant cells are sensitive to shear stress. nih.gov Several bioreactor designs could be adapted for Dendrobium amoenum cell cultures.

Bioreactor TypePrinciple of OperationAdvantages for Plant Cell CulturePotential Challenges
Stirred-Tank Bioreactor Mechanical stirrers (impellers) provide mixing and aeration.Good mixing and mass transfer; well-understood technology.High shear stress can damage plant cells; may require specialized low-shear impellers.
Airlift Bioreactor Mixing is achieved by the circulation of the culture medium driven by the injection of air or gas from the bottom.Low shear stress; simpler design with no moving parts inside the vessel.Potentially lower mixing efficiency and oxygen transfer rates compared to stirred-tanks.
Wave Bioreactor A disposable bag is placed on a rocking platform, creating a wave motion for mixing and aeration.Very low shear stress; single-use system reduces contamination risk and cleaning requirements.Scalability can be limited compared to traditional tank bioreactors.
Bubble Column Bioreactor Gas is bubbled through the culture from a sparger at the bottom, providing mixing and aeration.Simple design and low shear.Potential for cell damage from bubble bursting; foaming can be an issue.

The successful scale-up of Dendrobium cell cultures for this compound production would require careful optimization of bioreactor parameters, including aeration rates, agitation speed (if applicable), and nutrient feeding strategies (e.g., fed-batch or perfusion culture) to maintain cell viability and productivity over extended periods. nih.gov

Genetic Engineering of Host Plants for Enhanced Biosynthesis

Metabolic engineering offers a powerful strategy to enhance the production of desired secondary metabolites like this compound directly within the host plant or in a heterologous system. nih.gov This approach involves the targeted modification of the plant's genetic makeup to increase the metabolic flux towards the synthesis of the target compound.

Elucidating the Biosynthetic Pathway:

The biosynthesis of this compound, a dihydrostilbene, is expected to follow the general phenylpropanoid pathway. Stilbenes and their dihydro-derivatives are synthesized from p-Coumaroyl-CoA and three molecules of malonyl-CoA. nih.gov The key enzyme responsible for the formation of the dihydrostilbene backbone is Bibenzyl Synthase (BBS). mdpi.com A putative biosynthetic pathway for this compound would involve the following key steps:

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid.

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-Coumaroyl-CoA.

Bibenzyl Synthase (BBS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a dihydrostilbene core structure, likely dihydroresveratrol (B186802).

Modifying Enzymes (e.g., O-methyltransferases, hydroxylases): Subsequent tailoring enzymes would modify the dihydrostilbene backbone to produce this compound.

A bibenzyl synthase gene (DoBS1) has already been identified in the related species Dendrobium officinale, which catalyzes the formation of dihydroresveratrol. mdpi.com It is highly probable that a homologous gene exists in Dendrobium amoenum.

Strategies for Genetic Engineering:

Based on the putative pathway, several genetic engineering strategies could be employed to enhance this compound biosynthesis in Dendrobium amoenum or a suitable heterologous host.

Genetic TargetEngineering StrategyExpected OutcomeRationale
Bibenzyl Synthase (BBS) Overexpression of the endogenous D. amoenum BBS gene under a strong constitutive promoter.Increased conversion of precursors into the dihydrostilbene backbone, leading to higher this compound accumulation.BBS is the key committed enzyme for dihydrostilbene biosynthesis. Increasing its activity should directly boost production. scirp.orgnih.gov
Phenylpropanoid Pathway Genes (PAL, C4H, 4CL) Co-overexpression of one or more of these upstream genes along with BBS.Increased supply of the precursor p-Coumaroyl-CoA for the BBS enzyme, preventing pathway bottlenecks.Enhancing the entire pathway flux can lead to greater end-product accumulation than modifying a single step. magnusgroup.org
Transcription Factors Overexpression of regulatory transcription factors (e.g., from the MYB or bHLH families) that control the phenylpropanoid pathway.Coordinated upregulation of multiple biosynthetic genes in the pathway, leading to a significant increase in this compound.Transcription factors act as master switches, providing a powerful way to engineer complex metabolic pathways. nih.govmagnusgroup.org
Competing Pathways Down-regulation (e.g., via RNAi or CRISPR/Cas9) of genes in competing pathways, such as Chalcone Synthase (CHS) for flavonoid biosynthesis.Diversion of the common precursor, p-Coumaroyl-CoA, away from flavonoids and towards dihydrostilbene synthesis.Reducing metabolic competition for key precursors can significantly enhance the flux towards the desired product. nih.gov

Implementing these strategies would first require the identification and characterization of the relevant genes from Dendrobium amoenum. Subsequent transformation and regeneration of the genetically modified plants would allow for the development of high-yielding varieties, providing a stable and enhanced source of this compound for further research and potential commercial applications.

Conclusion

Summary of Key Research Findings on Isoamoenylin

Initial biological screening of this compound has revealed moderate antioxidative properties and weak antibacterial activity. These findings are significant as they place this compound within a group of dihydrostilbenes that exhibit various biological effects, such as antimitotic and growth-regulating activities. The established synthetic route provides a reliable method for producing this compound for further investigation into its biological potential.

Table 1: Synthesis of this compound

Step Starting Material Reagent(s) Product Yield
1 3,4,5-trimethoxybenzaldehyde (B134019) Sodium borohydride (B1222165), Methanol (B129727) 3,4,5-trimethoxybenzyl alcohol Quantitative
2 3,4,5-trimethoxybenzyl alcohol Phosphorous tribromide, Triethyl phosphite Diethyl 3,4,5-trimethoxybenzyl phosphonate (B1237965) 82%
3 3-hydroxybenzaldehyde Benzyl bromide, Potassium carbonate, Acetone 3-benzyloxybenzaldehyde (B162147) -
4 Diethyl 3,4,5-trimethoxybenzyl phosphonate & 3-benzyloxybenzaldehyde Sodium hydride trans-stilbene (B89595) intermediate 80%

Table 2: Reported Biological Activities of this compound

Activity Result
Antioxidative Activity Moderate

Outstanding Questions and Future Research Trajectories

While the initial synthesis and preliminary biological evaluation of this compound have provided a foundational understanding of this natural product, several questions remain unanswered, paving the way for future research.

Elucidation of Mechanisms of Action: The moderate antioxidant and weak antibacterial activities of this compound have been reported, but the underlying molecular mechanisms for these effects are yet to be determined. Future studies should focus on in-depth investigations to understand how this compound exerts these effects. For its antioxidant properties, this could involve assessing its ability to scavenge different types of free radicals and its impact on antioxidant enzyme systems. For its antibacterial activity, determining the minimum inhibitory concentration (MIC) against a broader range of bacterial strains and investigating its effect on bacterial cell structure and function would be crucial.

Exploration of Broader Bioactivities: Dihydrostilbenes, the class of compounds to which this compound belongs, are known for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities. Given this, a key avenue for future research is the comprehensive screening of this compound for other potential biological activities. Investigating its anti-inflammatory effects, for instance, could involve studying its impact on inflammatory pathways in cell-based assays.

In Vivo Studies: To date, the biological activity of this compound has only been assessed through in vitro assays. A critical next step will be to evaluate its efficacy and behavior in living organisms. Preclinical in vivo studies are necessary to understand its bioavailability, metabolism, and potential therapeutic effects in animal models. These studies would be essential to determine if the in vitro activities translate to a meaningful physiological response.

Q & A

Q. What are the established methods for synthesizing Isoamoenylin in laboratory settings?

this compound (C₁₇H₂₀O₄) is synthesized via condensation reactions using 3,4,5-trimethoxybenzaldehyde (TMB) as a key precursor. A typical protocol involves reacting TMB with appropriate ketones under acidic or basic conditions, followed by purification via column chromatography and crystallization . Validation of the compound is achieved through NMR, HPLC, and mass spectrometry to confirm structural integrity . Researchers should ensure reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize by-products .

Q. Which analytical techniques are most reliable for identifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Cross-referencing with authentic standards and spectral databases (e.g., SciFinder) is critical to avoid misidentification .

Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

Begin with in vitro antioxidant assays such as DPPH radical scavenging and FRAP to assess redox potential. For anti-inflammatory activity, use lipopolysaccharide (LPS)-induced cytokine release models in macrophage cell lines (e.g., RAW 264.7). Dose-response curves and positive controls (e.g., ascorbic acid for antioxidants) are essential to validate results .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioavailability for pharmacological studies?

Address poor solubility via nanoformulation (e.g., liposomes, polymeric nanoparticles) or prodrug strategies. Pharmacokinetic studies in rodent models should measure plasma half-life and tissue distribution. Computational modeling (e.g., molecular docking) can predict metabolic pathways and guide structural modifications .

Q. What experimental designs are effective for elucidating this compound’s mechanism of action?

Use omics approaches (transcriptomics/proteomics) to identify target pathways in treated cell lines. Knockdown/knockout models (e.g., CRISPR-Cas9) can validate candidate genes. Pair these with functional assays (e.g., ROS detection for antioxidant activity) to establish causality. Include controls for off-target effects and use blinded analysis to reduce bias .

Q. How should contradictory data on this compound’s efficacy across studies be reconciled?

Systematically compare variables such as:

  • Purity : Impurities (>95% purity required for reproducibility) .
  • Assay conditions : Variations in pH, temperature, or cell passage number .
  • Model systems : Differences between in vitro (cell lines) and in vivo (animal) responses . Meta-analyses of published data and replication studies are critical to resolve discrepancies .

Q. What strategies mitigate challenges in isolating this compound from natural sources?

Combine chromatographic techniques (e.g., flash chromatography for bulk separation, followed by preparative HPLC). Use hyphenated methods like LC-MS for real-time monitoring. Optimize extraction solvents (e.g., methanol:water gradients) to balance yield and selectivity. Document seasonal variations in plant metabolite profiles .

Methodological Frameworks

  • For mechanistic studies : Apply the PICO framework (Population: cell/organism; Intervention: this compound dose; Comparison: controls; Outcome: molecular targets) to structure hypotheses .
  • For experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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Isoamoenylin

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